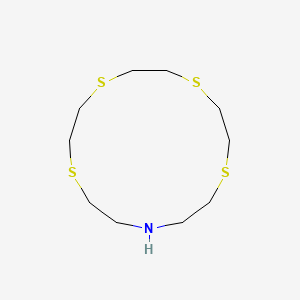

1,4,7,10-Tetrathia-13-azacyclopentadecane

Description

Overview of Macrocyclic Ligand Chemistry

Macrocyclic ligand chemistry is a specialized area of coordination chemistry that focuses on the synthesis and metal-coordinating properties of macrocycles, which are large cyclic molecules typically containing nine or more atoms in the ring, with three or more donor atoms. The field gained significant momentum in the 1960s with the pioneering work on crown ethers and Curtis macrocycles. illinoisstate.edu A key concept in this area is the "macrocyclic effect," which describes the enhanced stability of a metal complex with a macrocyclic ligand compared to its acyclic analogue with the same set of donor atoms. illinoisstate.edu This increased stability is attributed to a combination of favorable enthalpic and entropic factors, including the pre-organization of the ligand's donor atoms for coordination, which minimizes the entropic penalty upon complexation. illinoisstate.edu

Significance of Heteroatom Inclusion in Macrocycles

The properties of a macrocyclic ligand are profoundly influenced by the types of heteroatoms incorporated into its cyclic framework. The inclusion of a mix of donor atoms, such as sulfur and nitrogen, allows for the fine-tuning of the ligand's electronic and steric properties, leading to a high degree of control over its coordination behavior.

Nitrogen, typically present as an amine (-NH- or -NR-) group, is considered a borderline donor atom. It can effectively coordinate with a wide range of transition metal ions, including borderline and some harder metal ions like copper(II), nickel(II), cobalt(II), and zinc(II). The nitrogen atom's lone pair of electrons readily forms coordinate bonds with metal centers. Furthermore, the secondary amine proton can be deprotonated under certain conditions to generate an amido-anion, which can act as a bridging ligand or further stabilize the metal complex. The inclusion of nitrogen atoms also introduces the possibility of forming hydrogen bonds, which can play a role in the supramolecular assembly and recognition properties of the macrocycle.

Historical Context and Evolution of 1,4,7,10-Tetrathia-13-azacyclopentadecane Research

The development of synthetic macrocycles containing mixed donor atoms, such as the thiaza crowns, followed the initial discoveries of crown ethers (all-oxygen donors) and cyclams (all-nitrogen donors). Researchers sought to create ligands with tailored selectivities for a broader range of metal ions, particularly the softer heavy metals. The synthesis of macrocycles containing both sulfur and nitrogen heteroatoms was a logical progression in this endeavor.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure places it within the class of 15-membered macrocycles, a ring size that has been of considerable interest in coordination chemistry. Research on analogous 15-membered macrocycles containing different combinations of nitrogen, oxygen, and sulfur donor atoms has been more widely reported. For instance, studies on 15-membered pyridine-based macrocycles have been conducted in the context of developing MRI contrast agents. These studies have provided valuable insights into the thermodynamic stability and kinetic inertness of their metal complexes.

The synthesis of the related compound, 1,4,7-trithia-10,13-diazacyclopentadecane-9,14-dione, has been reported, and its crystal structure has been determined. illinoisstate.edu This work provides a glimpse into the structural characteristics of 15-membered thiaza macrocycles. The general synthetic strategies for such mixed-donor macrocycles often involve the reaction of appropriate dithiol and diamine precursors with dihalides under high dilution conditions. The limited specific literature on this compound suggests that it may be a less-studied member of this family of ligands, with its full coordination chemistry potential yet to be explored.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 116319-25-6 |

| Molecular Formula | C10H21NS4 |

| Molecular Weight | 283.54 g/mol |

Data sourced from publicly available chemical supplier information. sinfoochem.comchemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

1,4,7,10-tetrathia-13-azacyclopentadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NS4/c1-3-12-5-7-14-9-10-15-8-6-13-4-2-11-1/h11H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWWDPMXNIVDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCSCCSCCSCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558911 | |

| Record name | 1,4,7,10-Tetrathia-13-azacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116319-25-6 | |

| Record name | 1,4,7,10-Tetrathia-13-azacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4,7,10 Tetrathia 13 Azacyclopentadecane and Its Derivatives

Macrocyclization Strategies for 1,4,7,10-Tetrathia-13-azacyclopentadecane

The formation of macrocyclic molecules is often challenging due to the entropic unfavorability of bringing two reactive ends of a linear precursor together, which can lead to competing polymerization reactions. Effective strategies for synthesizing this compound rely on high-dilution techniques and carefully optimized reaction conditions to favor the intramolecular ring-closing reaction.

Ring-Closing Reactions and Optimal Conditions

The most common and effective method for constructing the aza-tetrathia macrocyclic framework is through a bimolecular condensation reaction, which involves coupling two different precursor molecules to form the final ring.

The synthesis of this compound is typically achieved via the [1+1] condensation of an open-chain dithiol with a dihaloamine derivative. The specific precursors for this macrocycle are bis(2-chloroethyl)amine and 1,2-bis(2-mercaptoethylthio)ethane .

In this reaction, the dithiol is deprotonated by a base to form a more nucleophilic dithiolate. This dithiolate then undergoes a double nucleophilic substitution reaction with the dihalide. To prevent the formation of undesired polymers, the reaction is performed under high-dilution conditions. This is accomplished by the slow, simultaneous addition of both the dithiol and dihalide precursors from separate addition funnels into a large volume of a heated solvent containing a base. This ensures that the concentration of the reactive intermediates remains low, thus promoting the desired intramolecular cyclization over intermolecular polymerization. For related aza-thia macrocycles, the nitrogen atom of the dihaloamine precursor is often protected, for instance as a tosylamide, to prevent side reactions. core.ac.uk This tosyl group can then be removed in a subsequent step to yield the free secondary amine of the macrocycle. core.ac.uk

The choice of base and solvent is critical for maximizing the yield of the macrocyclization reaction. The primary role of the base is to deprotonate the thiol groups, generating the dithiolate nucleophile required for the reaction with the dihalide.

Base: Alkali metal carbonates are frequently employed, with cesium carbonate (Cs₂CO₃) often being the base of choice for these types of macrocyclizations. The large cesium cation can act as a "template," coordinating with the heteroatoms of the precursor chains and holding them in a conformation that favors cyclization over polymerization. This phenomenon is known as the "template effect." Other bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can also be used.

Solvent: The solvent must be polar and aprotic to dissolve the reactants and facilitate the nucleophilic substitution reaction. N,N-Dimethylformamide (DMF) is a common and effective solvent for these cyclizations, often heated to temperatures between 50-80°C to ensure a sufficient reaction rate. core.ac.uk Acetonitrile (B52724) (MeCN) is another suitable solvent that has been used in the synthesis of similar aza-crown compounds.

| Parameter | Condition | Rationale |

|---|---|---|

| Precursor 1 | 1,2-bis(2-mercaptoethylthio)ethane | Provides the S-CH₂-CH₂-S-CH₂-CH₂-S-CH₂-CH₂-S segment. |

| Precursor 2 | bis(2-chloroethyl)amine (or its N-tosylated derivative) | Provides the N-CH₂-CH₂ segment and completes the ring. |

| Principle | High Dilution | Minimizes intermolecular polymerization, favors intramolecular cyclization. |

| Base | Cesium Carbonate (Cs₂CO₃) | Deprotonates thiols and provides a template effect to promote cyclization. core.ac.uk |

| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent that facilitates the SN2 reaction. core.ac.uk |

| Temperature | 50-80 °C | Ensures adequate reaction rate without significant precursor decomposition. core.ac.uk |

Purification Techniques for Macrocyclic Intermediates

Following the cyclization reaction, the crude product is typically a mixture of the desired macrocycle, unreacted starting materials, linear oligomers, and cyclic polymers. Therefore, a multi-step purification process is necessary to isolate the pure this compound.

The initial workup usually involves filtering the reaction mixture to remove the inorganic base and salts, followed by evaporation of the solvent under reduced pressure. The resulting residue is then subjected to further purification.

Column Chromatography: This is the most common and effective method for separating the desired macrocycle from polymeric byproducts. The crude mixture is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A suitable eluent system (a mixture of solvents) is then passed through the column. The different components of the mixture travel through the column at different rates depending on their polarity and size, allowing for the separation and collection of the pure macrocyclic product.

Recrystallization: If the isolated macrocycle is a solid, recrystallization can be an effective final purification step. This involves dissolving the compound in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out of the solution, leaving impurities behind in the solvent.

Functionalization and Derivatization of this compound

The secondary amine nitrogen atom in the this compound ring is a key site for chemical modification. Functionalizing this position allows for the attachment of various side arms, which can tune the macrocycle's properties, such as its coordination behavior, solubility, or ability to be tethered to other molecules or surfaces.

Modification at the Nitrogen Atom (e.g., N-alkylation, N-arylation)

N-alkylation is a straightforward and widely used method for derivatizing aza-macrocycles. The reaction involves the nucleophilic attack of the secondary amine on an alkyl halide (e.g., an alkyl bromide or iodide) or other alkylating agents.

The reaction is typically carried out in the presence of a base to deprotonate the secondary amine, increasing its nucleophilicity, or to neutralize the acid byproduct formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). The choice of solvent depends on the solubility of the reactants, with acetonitrile, dimethylformamide (DMF), or biphasic aqueous-organic systems being common choices. N-arylation can be achieved using aryl halides, often requiring a catalyst such as a copper or palladium complex.

| Parameter | Reagent/Condition | Purpose |

|---|---|---|

| Macrocycle | This compound | The nucleophilic substrate. |

| Alkylating Agent | Alkyl Halide (e.g., R-Br, R-I) | Source of the alkyl group to be attached. |

| Base | K₂CO₃, Na₂CO₃, or NaOH | Deprotonates the amine or scavenges acid byproduct. |

| Solvent | Acetonitrile (CH₃CN) or DMF | Provides a medium for the reaction. |

| Temperature | Room Temperature to Reflux | Controls the rate of the reaction. |

These functionalization reactions open up a vast chemical space for creating derivatives of this compound with tailored properties for specific applications.

Synthesis of N-Phenyl-1,4,7,10-tetrathia-13-azacyclopentadecane

The introduction of an aryl substituent, such as a phenyl group, onto the nitrogen atom of the this compound macrocycle can be achieved through established N-arylation cross-coupling reactions. Two prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org The synthesis of N-Phenyl-1,4,7,10-tetrathia-13-azacyclopentadecane would involve the reaction of the parent macrocycle with an aryl halide, such as bromobenzene (B47551) or iodobenzene, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The general reaction scheme is depicted below:

Ullmann Condensation: This classical copper-catalyzed N-arylation reaction provides an alternative route to the desired N-phenyl derivative. wikipedia.org The reaction typically requires higher temperatures compared to the Buchwald-Hartwig amination and involves treating the this compound with an aryl halide in the presence of a copper catalyst and a base. wikipedia.org

The choice between these methods may depend on factors such as substrate compatibility, reaction conditions, and desired yield.

Introduction of Carboxylic Acid Moieties (e.g., NS4-CA)

The incorporation of a carboxylic acid moiety onto the macrocyclic framework is a key step in developing bifunctional chelators for applications in radiopharmaceuticals and bioimaging. A representative example is the synthesis of 2-(1,4,7,10-tetrathia-13-azacyclopentadecan-13-yl)acetic acid (NS4-CA).

The synthesis of NS4-CA begins with the N-alkylation of the parent macrocycle, this compound (NS4), with a protected form of bromoacetic acid, such as tert-butyl bromoacetate. This reaction is typically carried out in an organic solvent like acetonitrile, with a base such as potassium carbonate and a catalyst like sodium iodide. The resulting tert-butyl ester intermediate is then deprotected under acidic conditions, for instance, using a mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM), to yield the final carboxylic acid derivative, NS4-CA.

Introduction of Amide Moieties (e.g., NS4-BA)

The synthesis of amide derivatives of this compound allows for the attachment of various molecular fragments, including targeting vectors for biomedical applications. An example of this is the synthesis of N-benzyl-2-(1,4,7,10-tetrathia-13-azacyclopentadecan-13-yl)acetamide (NS4-BA).

The synthetic route to NS4-BA starts with the previously synthesized carboxylic acid derivative, NS4-CA. The carboxylic acid is first activated, for example, by forming an N-hydroxysuccinimide (NHS) ester using N-hydroxysuccinimide and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a solvent such as dimethylformamide (DMF). The activated ester is then reacted with an amine, in this case, benzylamine, in a suitable solvent like dichloromethane with a base such as N,N-diisopropylethylamine (DIPEA) to form the desired amide product, NS4-BA.

Grafting of Fluorophore Moieties (e.g., Dansyl, Coumarin (B35378), Naphthalimide)

The attachment of fluorophores to the this compound scaffold is of significant interest for developing fluorescent sensors and imaging agents. This can be achieved by reacting the secondary amine of the macrocycle with a fluorophore that has a suitable reactive group.

Dansyl Derivatives: The dansyl group, a well-known fluorophore, can be introduced by reacting the macrocycle with dansyl chloride in the presence of a base. This reaction results in the formation of a stable sulfonamide linkage.

Coumarin Derivatives: Coumarins are another important class of fluorophores. nih.gov A common strategy for their conjugation is to use a coumarin derivative bearing a carboxylic acid group, such as coumarin-3-carboxylic acid. researchgate.netmdpi.com This can be coupled to the amine of the macrocycle using standard amide bond formation protocols, similar to the synthesis of NS4-BA. researchgate.net

Naphthalimide Derivatives: Naphthalimides are versatile fluorophores with tunable photophysical properties. rsc.org Functionalized naphthalimides, such as 4-bromo-1,8-naphthalimide, can be used to introduce this moiety. The bromine atom at the 4-position is susceptible to nucleophilic substitution by the secondary amine of the macrocycle, typically in the presence of a palladium catalyst (Buchwald-Hartwig amination) or through direct nucleophilic aromatic substitution under suitable conditions. researchgate.netrsc.org

Integration with Redox-Active Units (e.g., Ferrocene)

The incorporation of redox-active units like ferrocene (B1249389) can impart electrochemical sensing capabilities to the macrocycle. A straightforward approach to creating a ferrocene conjugate is through the formation of an amide bond between ferrocenecarboxylic acid and the secondary amine of this compound. This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid for nucleophilic attack by the amine. researchgate.net

Strategies for Further Substituent Introduction

The primary site for the introduction of further substituents onto the this compound framework is the secondary amine nitrogen. The synthetic methodologies described in the preceding sections highlight the main strategies for its functionalization:

N-Alkylation: This is a versatile method for introducing a wide range of substituents. The reaction of the macrocycle with an appropriate alkyl halide or a similar electrophile in the presence of a base allows for the attachment of alkyl chains, which can themselves be further functionalized. The synthesis of NS4-CA is a prime example of this strategy.

N-Acylation: This approach is used to introduce carbonyl-containing moieties, such as amides and esters. As demonstrated in the synthesis of NS4-BA and the proposed synthesis of ferrocene and coumarin derivatives, this involves the reaction of the macrocyclic amine with an activated carboxylic acid, acid chloride, or anhydride.

N-Arylation: As discussed for the synthesis of the N-phenyl derivative, modern cross-coupling reactions like the Buchwald-Hartwig amination and the Ullmann condensation provide powerful tools for the introduction of aryl and heteroaryl substituents. This allows for the incorporation of a diverse range of aromatic systems with various electronic and steric properties.

These fundamental reaction types provide a robust toolkit for the synthetic chemist to tailor the properties of this compound for a wide array of applications.

Coordination Chemistry of 1,4,7,10 Tetrathia 13 Azacyclopentadecane

Ligand Design Principles and Macrocyclic Effect

The design of macrocyclic ligands like 1,4,7,10-Tetrathia-13-azacyclopentadecane is rooted in fundamental principles of coordination chemistry that aim to enhance the stability and selectivity of metal ion complexation. Key among these are the chelate and macrocyclic effects, which arise from the specific structural characteristics of the ligand.

The chelate effect describes the enhanced stability of a metal complex containing a polydentate ligand (a ligand that binds to the metal ion through multiple donor atoms) compared to a complex with an equivalent number of analogous monodentate ligands. In the case of this compound, the five potential donor atoms (four sulfur and one nitrogen) are covalently linked within a single molecule. When this macrocycle coordinates to a metal ion, it forms multiple chelate rings, which is entropically more favorable than the coordination of five separate monodentate ligands. This results in a significant increase in the stability of the resulting complex.

The denticity of the macrocycle refers to the number of donor atoms that bind to a central metal ion. For this compound, it has the potential to be a pentadentate ligand, utilizing all four sulfur atoms and the single nitrogen atom for coordination. However, the actual denticity in a given complex will depend on the size, coordination geometry preference of the metal ion, and the conformational flexibility of the macrocycle itself.

Macrocyclic ligands are not entirely rigid structures. This compound possesses a degree of conformational flexibility, allowing it to adopt various arrangements in space. However, compared to its open-chain acyclic analogue, its conformational freedom is significantly restricted. This partial rigidity is a key aspect of the "macrocyclic effect," which contributes to the enhanced stability of its metal complexes.

The concept of pre-organization is central to the efficacy of macrocyclic ligands. This refers to the ligand existing in a conformation that is already suited for binding a target metal ion, without requiring a significant entropic penalty to arrange its donor atoms in the correct geometry. While flexible enough to accommodate different metal ions, the fifteen-membered ring of this compound helps to pre-organize the sulfur and nitrogen donor atoms into a conformation that can readily form a stable complex. This pre-organization minimizes the loss of conformational entropy upon complexation, leading to a more favorable free energy of binding compared to a corresponding non-cyclic ligand.

Thermodynamic Aspects of Metal Binding

The thermodynamic stability of the metal complexes of this compound is a critical aspect of its coordination chemistry, indicating the strength of the metal-ligand interaction.

Determination of Stability Constants (log K)

The stability of a metal complex is quantified by its stability constant (or formation constant), K. The logarithm of this value, log K, provides a convenient scale to compare the affinity of a ligand for different metal ions. Due to the presence of four soft thioether sulfur donors, this compound exhibits a pronounced selectivity for soft metal ions.

Research indicates that this ligand has a particularly high affinity for mercury(II), with the stability constant (log K) for the 1:1 Hg(II) complex reported to exceed 18. This exceptional stability highlights its potential as a powerful sequestering agent for this heavy metal ion. The ligand also shows a strong affinity for other soft Lewis acids such as silver(I) and palladium(II).

A potentiometric study conducted in acetonitrile (B52724) on the related N-phenyl derivative, 13-phenyl-1,4,7,10-tetrathia-13-azacyclopentadecane, determined the stability constant for its 1:1 complex with Ag(I). rsc.org The results showed that the stability is primarily governed by the number of sulfur donor atoms. rsc.org

Below is a data table summarizing the reported stability constants for complexes with this compound and its N-phenyl derivative.

| Metal Ion | Ligand | log K | Solvent |

| Hg(II) | This compound | > 18 | Not Specified |

| Ag(I) | 13-Phenyl-1,4,7,10-tetrathia-13-azacyclopentadecane | 4.49 | Acetonitrile |

Enthalpy and Entropy Contributions to Complex Formation

Role of Solvent Effects on Complexation Thermodynamics

The solvent plays a crucial role in the thermodynamics of complex formation, influencing the stability of the resulting complexes by affecting the solvation of the free ligand, the metal ion, and the final metal-ligand complex. muk.ac.ir Generally, complex stability is enhanced in solvents that are poor solvators for the metal ion, as there is less of an energetic penalty for desolvation upon complexation. muk.ac.ir

Kinetic Aspects of Metal Binding

While thermodynamics describes the stability of the final complex, kinetics describes the speed at which it forms and dissociates.

Complex Formation Rates

The rates of complex formation for macrocyclic ligands can be significantly slower than for their open-chain analogues. This is often due to the conformational rearrangement required for the ligand to adopt a suitable geometry for metal binding and the slower substitution of solvent molecules from the metal's coordination sphere. Techniques such as stopped-flow spectroscopy are typically used to measure the rates of these rapid reactions. rsc.orgresearchgate.netnih.gov

Dissociation Pathways and Rates of this compound Complexes

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the dissociation pathways and rates of metal complexes formed with this compound. While the broader field of macrocyclic chemistry has extensively investigated the kinetic stability of various complexes, particularly those involving tetraaza macrocycles like DOTA and cyclam, the specific tetrathia-aza ligand at the core of this article remains largely unexplored in this context.

General principles derived from related macrocyclic systems suggest that the dissociation of metal complexes is often influenced by factors such as the acidity of the medium, the nature of the metal ion, and the structural rigidity of the ligand. For many polyaza macrocycles, dissociation is typically acid-catalyzed. This process involves the protonation of the nitrogen donor atoms, which weakens the metal-ligand bonds and facilitates the eventual release of the metal ion from the macrocyclic cavity. The rates of these dissociation reactions can vary significantly, with some complexes exhibiting remarkable inertness even in strongly acidic solutions.

However, the substitution of nitrogen donors with sulfur atoms, as is the case in this compound, introduces different coordination properties. Sulfur is a softer donor atom compared to nitrogen, which influences its bonding preferences for different metal ions. This alteration in the donor set is expected to have a profound impact on both the thermodynamic stability and the kinetic inertness of the resulting metal complexes. The specific mechanisms and rates by which metal ions dissociate from a tetrathia-aza macrocycle are likely to differ from their well-studied tetraaza counterparts.

Without dedicated experimental studies, any description of the dissociation pathways for complexes of this compound would be speculative. Key questions that remain to be answered by future research include:

The prevalence and kinetics of acid-catalyzed versus spontaneous dissociation pathways.

The influence of different metal ions on the dissociation rate.

The role of the single nitrogen atom in the macrocyclic ring as a potential initiation point for proton-assisted dissociation.

Due to the lack of available research data, it is not possible to provide data tables or detailed findings on the dissociation rates and pathways for any metal complexes of this compound at this time. This area represents a significant gap in the understanding of the coordination chemistry of this particular macrocycle.

Advanced Characterization Techniques for 1,4,7,10 Tetrathia 13 Azacyclopentadecane Coordination Complexes

Spectroscopic Analysis of Metal Complexes

Spectroscopic methods are fundamental for elucidating the structure, stoichiometry, and electronic properties of coordination complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

NMR spectroscopy (¹H and ¹³C) is a powerful tool for investigating the solution-state structure of diamagnetic metal complexes. Upon coordination of a metal ion to 1,4,7,10-Tetrathia-13-azacyclopentadecane, changes in the chemical shifts (δ) of the ligand's proton and carbon nuclei are expected.

¹H NMR: The protons nearest to the coordination sites (the sulfur and nitrogen donor atoms) would likely experience the most significant shifts. Coordination can lead to either downfield or upfield shifts depending on the metal ion and the resulting electronic environment. Signal broadening is also a common indicator of complex formation due to changes in molecular dynamics.

¹³C NMR: Similar to ¹H NMR, the carbon atoms of the macrocyclic ring would exhibit shifts upon complexation, providing information about the ligand's conformation and the metal-donor atom interactions.

Analysis of these spectral changes helps to understand the binding mode of the ligand and the conformational changes that occur in solution upon complexation.

Mass Spectrometry for Stoichiometry Confirmation

Mass spectrometry, particularly electrospray ionization (ESI-MS), is crucial for confirming the stoichiometry of a metal complex. By analyzing the mass-to-charge ratio (m/z) of the ions in the gas phase, the composition of the complex can be determined. For a complex of this compound (L) with a metal ion (M), ESI-MS would be expected to show peaks corresponding to ions such as [M+L]ⁿ⁺, [M+L+X]⁽ⁿ⁻¹⁾⁺ (where X is an anion), or potentially dimeric species, thereby confirming the metal-to-ligand ratio.

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy provides insight into the electronic structure of metal complexes. The coordination of transition metals with d-orbitals to the N and S donors of the macrocycle would likely give rise to two main types of electronic transitions:

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. These transitions are typically weak and appear in the visible region, influencing the color of the complex.

Ligand-to-Metal Charge Transfer (LMCT): These are more intense transitions where an electron is excited from a ligand-based orbital to a metal-based orbital. For a ligand rich in sulfur donors, S(p) → M(d) transitions are common.

The position (λₘₐₓ) and intensity of these absorption bands are sensitive to the identity of the metal ion and the coordination geometry.

Fluorescence Spectroscopy for Metal-Induced Changes

If the macrocycle itself or a modified version containing a fluorophore were fluorescent, its emission properties would be expected to change upon metal ion binding. Metal coordination can lead to:

Fluorescence Quenching: Paramagnetic metal ions or heavy atoms can decrease fluorescence intensity through various quenching mechanisms.

Fluorescence Enhancement: Coordination can increase fluorescence by inducing conformational rigidity in the ligand, which reduces non-radiative decay pathways. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is the basis for fluorescent sensors.

Studying these changes can provide information on the binding affinity and selectivity of the ligand for different metal ions.

X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide unambiguous information about the coordination complexes of this compound.

Coordination Geometries of Bound Metal Ions

An X-ray crystal structure would reveal the exact coordination number and geometry of the metal ion within the complex. The flexible 15-membered ring with its NS₄ donor set can adapt to the electronic and steric preferences of various metal ions, potentially leading to several common geometries such as:

Square Pyramidal

Trigonal Bipyramidal

Octahedral (with additional solvent molecules or anions coordinating)

The analysis would yield precise data on bond lengths (metal-sulfur, metal-nitrogen) and bond angles, defining the coordination polyhedron around the metal center and confirming the conformation of the macrocyclic ligand.

Ligand Conformation in Metal Complexes

Electrochemical Characterization

Potentiometric Studies for Stability Constants

Potentiometry is a standard electrochemical technique used to determine the stability constants of metal-ligand complexes in solution. This method typically involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base or acid, while monitoring the potential of an ion-selective electrode. The resulting titration curve allows for the calculation of protonation constants of the ligand and the stability constants (log K) of the metal complexes.

Despite the suitability of this technique, specific potentiometric study data detailing the stability constants for metal complexes of this compound are not available in the surveyed scientific literature. While studies on other mixed-donor macrocycles provide insight into the general affinity of such ligands for various metal ions, this information cannot be directly extrapolated to the specific compound of interest.

Cyclic Voltammetry for Redox Behavior of Complexes

Cyclic voltammetry is a powerful electroanalytical technique for investigating the redox properties of metal complexes. It provides information on the formal reduction potentials (E½), the reversibility of electron transfer processes, and the stability of different oxidation states of the central metal ion within the complex.

A review of available research indicates a lack of specific studies employing cyclic voltammetry to characterize the redox behavior of metal complexes formed with this compound. Therefore, no data on parameters such as half-wave potentials or the reversibility of redox couples for these specific complexes can be presented.

Computational Approaches in Understanding 1,4,7,10 Tetrathia 13 Azacyclopentadecane Chemistry

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com A fundamental application of DFT is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. scispace.com

For a flexible molecule like 1,4,7,10-Tetrathia-13-azacyclopentadecane, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com The process involves selecting a suitable functional (e.g., B3LYP, BP86) and a basis set (e.g., 6-31G(d,p), TZVP) to approximate the complex electron correlation effects. mdpi.comresearchgate.netnih.gov The calculation iteratively adjusts the atomic coordinates until a minimum on the potential energy surface is found.

Table 1: Representative Geometric Parameters Calculated via DFT for Aza-Thia Macrocycles Note: This table is illustrative, based on typical values for similar compounds, as specific data for this compound were not found.

| Parameter | Typical Calculated Value Range |

|---|---|

| C–S Bond Length | 1.81 - 1.83 Å |

| C–N Bond Length | 1.45 - 1.48 Å |

| C–C Bond Length | 1.52 - 1.55 Å |

| C–S–C Bond Angle | 99° - 104° |

| C–N–C Bond Angle | 110° - 115° |

Theoretical Analysis of Electronic Structure and Bonding in Complexes

DFT is also employed to analyze the electronic structure and the nature of chemical bonds, particularly when this compound acts as a ligand to form metal complexes. mdpi.comrsc.org The five heteroatoms (four sulfur, one nitrogen) serve as potential donor sites for coordinating with metal ions.

Computational methods like Natural Bond Orbital (NBO) analysis provide a quantitative description of bonding in terms of charge transfer and orbital interactions between the metal center and the ligand. researchgate.netaimspress.comacs.org NBO analysis can reveal the extent of electron donation from the lone pairs of the nitrogen and sulfur atoms to the vacant orbitals of the metal ion, quantifying the covalent character of the metal-ligand bonds. researchgate.netnih.govrsc.org This is achieved by examining the second-order perturbation energies, which indicate the strength of donor-acceptor interactions. aimspress.com

Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. scispace.com The energy gap between the HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the complex. mdpi.comscispace.com In metal complexes of aza-thia macrocycles, the HOMO is often localized on the ligand, particularly the electron-rich sulfur atoms, while the LUMO may be centered on the metal ion, indicating the potential for ligand-to-metal charge transfer.

Table 2: Illustrative Electronic Properties from DFT Calculations for a Hypothetical Metal Complex Note: This data is hypothetical and serves to illustrate the outputs of such calculations.

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability |

| NBO Charge on Metal | +0.75 e | Partial charge indicating electron donation from ligand |

| NBO S→Metal Interaction Energy | 15 kcal/mol | Strength of a sulfur-to-metal charge transfer interaction |

| NBO N→Metal Interaction Energy | 12 kcal/mol | Strength of a nitrogen-to-metal charge transfer interaction |

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting various spectroscopic data, which helps in the characterization of new compounds. nih.gov For this compound and its complexes, DFT can be used to predict key spectroscopic signatures.

NMR Spectroscopy: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. Comparing these predicted spectra with experimental data helps confirm the structure and assign specific resonances to the correct atoms. researchgate.net

Vibrational (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific molecular motions, such as C-H stretches, C-S stretches, or ring deformation modes. nih.gov

Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). acs.orgresearchgate.netmdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. nih.govrsc.org This information helps in understanding the origin of color in metal complexes and interpreting the electronic transitions, such as n→π* or π→π* transitions, that give rise to the observed absorption bands. acs.orgrsc.org

Molecular Dynamics Simulations for Conformational Analysis

Due to its 15-membered ring structure, this compound is a highly flexible molecule that can adopt numerous conformations. nih.gov Understanding this conformational landscape is crucial as the specific shape of the macrocycle dictates its ability to bind to metal ions or other guest molecules. Molecular Dynamics (MD) simulations are an ideal computational technique for this purpose. mdpi.comrsc.org

MD simulations model the movement of atoms over time by solving Newton's equations of motion. mdpi.com This approach allows for the exploration of the potential energy surface of the macrocycle, revealing the different low-energy conformations (conformers) and the energy barriers between them. nih.govresearchgate.net Such simulations are particularly challenging for macrocycles due to the large number of rotatable bonds and the conformational restrictions imposed by the ring structure. nih.govresearchgate.net

Research Applications of 1,4,7,10 Tetrathia 13 Azacyclopentadecane Systems

Metal Ion Sensing and Detection

The integration of the 1,4,7,10-tetrathia-13-azacyclopentadecane macrocycle into larger molecular systems has led to the development of sophisticated chemosensors for detecting toxic heavy metal ions. mdpi.comsemanticscholar.org These sensors typically operate on the principle of fluorescence, where the binding of a target metal ion to the macrocycle's receptor site triggers a measurable change in light emission. nih.gov

Development of Fluorescent Chemosensors for Specific Metal Ions (e.g., Cu²⁺, Hg²⁺)

Researchers have synthesized various sensors by covalently linking this aza-thia macrocycle to different fluorophores, such as BODIPY, rhodamine, and pyrene. nih.govresearchgate.net For instance, a sensor incorporating aza-thia macrocyclic moieties has been developed for the selective detection of Hg²⁺, a highly toxic environmental pollutant. researchgate.netnih.gov In such systems, the presence of Hg²⁺ leads to a distinct change in the fluorescence spectrum, allowing for its quantification at very low concentrations. mdpi.commdpi.com Similarly, chemosensors tailored for Cu²⁺ detection have been reported, where the interaction between the copper ion and the macrocycle's donor atoms modulates the sensor's fluorescence output. nih.govresearchgate.netrsc.org The selectivity of these sensors is a critical feature, as they can often detect the target ion even in the presence of other competing metal ions. nih.gov

| Sensor Moiety | Target Ion | Detection Limit | Key Finding |

| Tetraphenylethylene Schiff-base | Cu²⁺ | 2.36 x 10⁻⁷ M | Exhibits a "turn-off" fluorescence response with high sensitivity in aqueous media. rsc.org |

| Tripodal-Bodipy Structure | Cu²⁺ | 5.4 x 10⁻⁷ M | A selective and sensitive probe for Cu²⁺, also effective for bio-imaging in living cells. nih.gov |

| 4H-1,2,4 Triazole-4-Amine Derivatives | Hg²⁺ / Cu²⁺ | ~10⁻⁵.⁵ M | Different derivatives of the same precursor selectively detect either Hg²⁺ or Cu²⁺ through fluorescence quenching. researchgate.net |

| Rhodamine-based Probe | Hg²⁺ / Pb²⁺ | Not Specified | Capable of dual detection of both mercury and lead ions through colorimetric and fluorescent changes. semanticscholar.org |

Design of "Turn-On" and "Turn-Off" Fluorescence Probes

Fluorescent probes based on this compound systems can be designed to operate in two primary modes: "turn-off" or "turn-on". rsc.orgnih.gov

A "turn-off" sensor is one that is fluorescent in its free state, but the fluorescence is significantly reduced or "quenched" upon binding to a metal ion. rsc.orgnih.gov This quenching can occur because the bound heavy metal ion facilitates non-radiative decay pathways, preventing the fluorophore from emitting light. nih.gov Many sensors for Cu²⁺ operate via this mechanism, where the paramagnetic nature of the copper ion promotes the quenching process. researchgate.net

Conversely, a "turn-on" sensor exhibits little to no fluorescence on its own but becomes highly fluorescent after complexing with a target metal ion. nih.gov This type of response is often more desirable for practical applications as it produces a positive signal against a dark background, which can lead to higher sensitivity. nih.gov The "turn-on" mechanism is typically engineered by suppressing a fluorescence quenching process that is active in the free sensor molecule. almacgroup.com

The choice between a "turn-on" and "turn-off" design depends on the specific fluorophore, the nature of the spacer connecting it to the macrocycle, and the electronic properties of the metal ion. almacgroup.com

Mechanisms of Fluorescence Modulation Upon Metal Binding (e.g., PET, ICT)

The change in fluorescence upon metal ion binding is governed by specific photophysical mechanisms. The two most common mechanisms in these chemosensors are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). rsc.orgqub.ac.ukrsc.org

Photoinduced Electron Transfer (PET) is a primary mechanism for "turn-on" sensors. almacgroup.comacs.org In a typical 'fluorophore-spacer-receptor' design, the lone pair of electrons on the nitrogen atom of the aza-macrocycle can transfer to the photo-excited fluorophore. almacgroup.com This electron transfer process provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence. nih.gov When a metal ion binds to the macrocycle, it coordinates with the nitrogen atom, lowering the energy of its lone pair electrons. acs.org This binding makes the electron transfer to the fluorophore energetically unfavorable, thus blocking the PET quenching pathway. As a result, the fluorophore de-excites by emitting light, and the fluorescence is "turned on". almacgroup.comnih.gov

Intramolecular Charge Transfer (ICT) involves molecules with an electron-donating part and an electron-accepting part. rsc.orgossila.com Upon photoexcitation, an electron moves from the donor to the acceptor, creating a charge-separated excited state that often has different fluorescence properties (e.g., a different color or intensity) than the initial locally excited state. ossila.com When a metal ion binds to the sensor, it can alter the electron-donating or electron-accepting ability of the receptor portion of the molecule. dntb.gov.uaresearchgate.net This interaction modifies the ICT process, leading to a detectable shift in the fluorescence emission spectrum or a change in intensity. rsc.org

Other mechanisms like Chelation-Enhanced Fluorescence (CHEF) can also contribute, where metal binding rigidifies the molecular structure, reducing vibrational energy loss and increasing fluorescence quantum yield. researchgate.netnih.gov

| Mechanism | Description | Typical Outcome |

| Photoinduced Electron Transfer (PET) | An electron transfers from the receptor (macrocycle) to the excited fluorophore, quenching fluorescence. Metal binding blocks this transfer. almacgroup.comnih.gov | "Turn-On" Fluorescence |

| Intramolecular Charge Transfer (ICT) | An electron moves from a donor to an acceptor part of the molecule upon excitation. Metal binding alters the efficiency or energy of this transfer. rsc.orgossila.com | Change in Fluorescence Intensity or Wavelength |

| Chelation-Enhanced Fluorescence (CHEF) | Metal binding restricts molecular vibrations and rotations, reducing non-radiative decay and increasing fluorescence emission. researchgate.netnih.gov | "Turn-On" Fluorescence |

Metal Ion Separation and Extraction Technologies

Beyond single-ion detection, macrocyclic compounds like this compound are valuable tools for the bulk separation of metal ions. Their high selectivity allows for the targeted removal or recovery of specific metals from complex mixtures, which is crucial for industrial processes and environmental remediation. bhu.ac.inwikipedia.org

Selective Liquid-Liquid Extraction of Metal Ions

Liquid-liquid extraction, or solvent extraction, is a widely used technique for separating metal ions. nih.govnih.gov In this process, an aqueous solution containing a mixture of metal ions is brought into contact with an immiscible organic solvent that contains the macrocyclic extractant. nih.gov The macrocycle selectively binds with the target metal ion, forming a complex that is soluble in the organic phase, thereby transferring it from the aqueous solution. nih.govresearchgate.net

The selectivity of aza-thia macrocycles for certain metal ions is a significant advantage. semanticscholar.orgdntb.gov.ua For example, their affinity for soft metal ions makes them effective extractants for precious metals like silver (Ag⁺), palladium (Pd²⁺), and platinum (Pt²⁺), as well as toxic heavy metals like mercury (Hg²⁺) and cadmium (Cd²⁺). nih.govresearchgate.net By carefully selecting the macrocycle, solvent, and aqueous phase conditions (such as pH), it is possible to achieve highly efficient separation of a target metal from other ions present in the solution. mdpi.com

Application in Industrial Separation Processes

The principles of selective extraction using macrocyclic ligands have significant potential in various industrial applications, particularly in hydrometallurgy and waste treatment. mdpi.com

In the mining and refining industries, these compounds could be used to recover valuable precious metals from ore leachates or refining streams. google.comtaylorfrancis.com For instance, solvent extraction flowsheets are critical for separating platinum-group metals, and selective extractants like aza-thia macrocycles could enhance the efficiency and purity of the recovered metals. mdpi.com The ability to selectively extract palladium or platinum from solutions containing a host of other base metals is economically and environmentally important. mdpi.com

Another key application is in environmental remediation. Industrial wastewater can be contaminated with toxic heavy metals such as cadmium and mercury. mdpi.com Using liquid-liquid extraction with selective macrocycles could provide a method for removing these hazardous materials to meet environmental discharge standards. The extracted metals could then be concentrated and potentially recovered, turning a waste problem into a resource. While the high cost of synthesizing these specialized macrocycles can be a barrier to large-scale industrial use, ongoing research focuses on developing more cost-effective ligands and efficient processes for their regeneration and reuse.

Catalysis and Redox Chemistry

Ligand Role in Metal-Catalyzed Reactions

While macrocyclic ligands are extensively used in transition metal catalysis, the specific compound this compound has been predominantly investigated for its applications in chelation and sensing rather than as a ligand in metal-catalyzed reactions. The current body of scientific literature does not highlight significant research into the catalytic activity of its metal complexes.

Redox-Switchable Sensing Applications

The this compound macrocycle is a well-established platform for highly selective and sensitive chemical sensors, particularly for the detection of mercury(II) ions (Hg²⁺). researchgate.net Its effectiveness stems from the arrangement of soft thiaether donor atoms, which have a strong affinity for soft metal ions like Hg²⁺.

The sensing mechanism typically involves attaching a fluorophore (a light-emitting chemical group) to the macrocycle. When the macrocycle is unbound, the fluorophore emits light at a characteristic wavelength. Upon binding with a mercury ion, the conformation of the macrocycle changes, which in turn alters the electronic environment of the fluorophore. This change can lead to a detectable shift in the emission wavelength or a quenching (decrease in intensity) of the fluorescence, signaling the presence of the target ion. nih.gov This process, based on binding-induced changes, is a form of chemosensing. While highly effective, this mechanism is not primarily described as "redox-switchable," which would typically involve a change in the oxidation state of the complex to modulate the signal.

Ligands for Radiopharmaceutical Development (Focus on Chelator Design)

The unique coordination properties of this compound make it an ideal foundational structure for developing chelators for radiopharmaceuticals, especially those involving soft radiometals.

Chelation of Exotic Meitner-Auger Emitters (e.g., Mercury-197m/g)

A significant application of this macrocycle is in the development of chelators for the exotic theranostic pair of radioactive isomers, Mercury-197m/g (¹⁹⁷ᵐ/ᵍHg). sigmaaldrich.com These mercury isotopes are promising for cancer treatment and diagnosis; ¹⁹⁷ᵐHg can be used for imaging via SPECT, while both isomers emit Meitner-Auger electrons, which are highly cytotoxic over a short range, making them suitable for targeted therapy. researchgate.net

The challenge has been the lack of ligands that can stably coordinate these mercury radioisotopes for in vivo use. sigmaaldrich.com The this compound backbone, designated as NS₄, is an ideal platform because its four sulfur donor atoms fulfill the preference of the soft Hg²⁺ ion for soft Lewis bases. researchgate.net This selective chelation is crucial for preventing the release of the radioactive mercury in the body, which would be toxic and lead to off-target effects.

Design of Stable and Inert Complexes for In Vitro Radiochemical Studies

To create stable and inert complexes suitable for radiopharmaceutical use, the basic NS₄ macrocycle has been modified. Research has focused on synthesizing derivatives to improve stability and prepare the chelator for attachment to targeting molecules. researchgate.net These derivatives were designed and analyzed through a combination of theoretical studies (DFT), experimental coordination chemistry (NMR and mass spectrometry), and radiolabeling studies with ¹⁹⁷ᵐ/ᵍHg. sigmaaldrich.com The goal is to create a complex that remains intact under physiological conditions, which is assessed through in vitro stability assays. researchgate.net

Two key derivatives, NS₄-CA and NS₄-BA, were synthesized by functionalizing the secondary amine on the macrocycle. These modifications were found to successfully coordinate Hg²⁺ and form stable complexes, demonstrating the viability of the NS₄ backbone for creating robust radiometal chelates. researchgate.netsigmaaldrich.com

| Derivative Name | Full Chemical Name | Modification Purpose |

| NS₄ | This compound | The foundational macrocyclic chelator with high affinity for Hg²⁺. |

| NS₄-CA | 2-(1,4,7,10-tetrathia-13-azacyclopentadecan-13-yl)acetic acid | Introduces a carboxylic acid group to mimic the effect of adding a bifunctional handle for conjugation. researchgate.netsigmaaldrich.com |

| NS₄-BA | N-benzyl-2-(1,4,7,10-tetrathia-13-azacyclopentadecan-13-yl)acetamide | Introduces a benzylacetamide group, also to study the impact of functionalization on chelation and stability. researchgate.netsigmaaldrich.com |

Bifunctional Chelators for Targeting Vectors (Ligand Design Aspects)

For a radiopharmaceutical to be effective, the radioactive metal ion, held by the chelator, must be delivered specifically to a target site, such as a tumor. This is achieved by attaching the chelator to a "targeting vector," which can be a peptide or antibody that recognizes and binds to cancer cells. A chelator that has both a site for binding the metal ion and a reactive functional group for covalent attachment to a targeting vector is called a bifunctional chelator. mdpi.com

The design of derivatives like NS₄-CA and NS₄-BA is a critical step toward creating a true bifunctional chelator from the this compound scaffold. researchgate.net The functionalization of the secondary amine with groups like carboxylic acids provides a reactive handle that can be used to form a stable bond with a targeting molecule. researchgate.netsigmaaldrich.com This design aspect is crucial because it allows the stable and inert [¹⁹⁷ᵐ/ᵍHg]Hg-NS₄ complex to be guided to its target, enabling its potential for in vivo imaging and therapy. sigmaaldrich.com

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry investigates the assembly of molecules into larger, organized structures through non-covalent interactions. Macrocycles like this compound are fundamental building blocks in this field due to their pre-organized cavities and specific donor atoms that facilitate molecular recognition.

Formation of Self-Assembled Systems

There is a lack of specific published studies detailing the formation of self-assembled systems, such as micelles, vesicles, or extended networks, directly employing this compound as the primary building block. However, related macrocycles have been shown to form complex structures. For instance, a dione (B5365651) derivative, 1,4,7-trithia-10,13-diazacyclopentadecane-9,14-dione, has been observed to form one-dimensional chains in the solid state through intermolecular N–H···O hydrogen bonds. researchgate.netillinoisstate.eduillinoisstate.edu This type of self-assembly is driven by the amide functionalities rather than host-guest interactions involving the macrocyclic cavity itself. The principles of supramolecular chemistry suggest that functionalization of the secondary amine on the this compound ring with appropriate moieties could induce self-assembly, but such derivatives have not been extensively reported in the literature.

Host-Guest Interactions with Metal Ions

The defining feature of macrocycles is their ability to act as hosts for guest ions or molecules. The combination of four thioether sulfur atoms and one nitrogen atom in this compound makes it a potentially selective host for metal ions. According to Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur donors should confer a high affinity for soft metal ions.

Table 1: Representative Stability Constants (log K₁) for Related Aza and Thia Macrocycles with Various Metal Ions

| Macrocycle | Metal Ion | log K₁ |

|---|---|---|

| researchgate.netaneN₄ | Zn(II) | 13.02 |

| researchgate.netaneN₄ | Cd(II) | 12.65 |

| researchgate.netaneN₄ | Pb(II) | 9.29 |

| Isocyclam ( nih.govaneN₄) | Zn(II) | 15.44 |

| Isocyclam ( nih.govaneN₄) | Cd(II) | 11.84 |

| Isocyclam ( nih.govaneN₄) | Cu(II) | 27.3 |

| DOTA ( nih.govaneN₄(acetate)₄) | Sm(III) | 23.36 |

| DOTA ( nih.govaneN₄(acetate)₄) | Dy(III) | 23.93 |

Note: This table presents data for different, but structurally related, macrocycles to illustrate general binding affinities. Data for this compound is not available in the cited literature. rsc.orgnih.gov

Photoactive Cages for Metal Ions

The creation of photoactive cages, where the binding affinity of a host for a guest can be controlled by light, is an advanced application of supramolecular chemistry. This is typically achieved by incorporating a photoisomerizable unit, such as an azobenzene (B91143) group, into the macrocyclic structure. Upon irradiation with light of a specific wavelength, the unit changes its shape (e.g., from trans to cis), which in turn alters the conformation of the macrocyclic cavity and its ability to bind a metal ion.

There are no specific reports in the scientific literature of this compound being functionalized to create such photoactive cages. Research in this area has predominantly focused on aza-oxa crown ethers, where the nitrogen atoms provide convenient handles for attaching photochromic moieties. nih.gov

Biomimetic Design and Bioinorganic Chemistry Considerations

Bioinorganic chemistry seeks to understand the role of metals in biology, often by creating smaller synthetic molecules that replicate the structure and function of metal-binding sites in proteins.

Modeling of Biological Metal Binding Sites

The unique NS4 donor set of this compound makes it a potential candidate for modeling certain biological metal centers. Specifically, the thioether donors are relevant to the active sites of "blue copper proteins" like plastocyanin and azurin. rsc.org In these proteins, the copper ion is coordinated by nitrogen atoms from histidine residues and at least one sulfur atom from a cysteine residue. An axial thioether from a methionine residue is also often part of the coordination sphere. nih.gov Synthetic macrocycles containing both nitrogen and thioether donors are therefore valuable tools for probing the electronic and structural properties of these sites. nih.gov

Despite this potential, no published studies were identified that specifically utilize this compound as a model for a biological metal binding site. Research in this area has often employed other N/S-containing ligands to create analogues of blue copper protein active sites. nih.gov

Future Research Directions for 1,4,7,10 Tetrathia 13 Azacyclopentadecane

Exploration of Novel Derivatization Strategies

A primary avenue for future research lies in the exploration of novel derivatization strategies for the 1,4,7,10-Tetrathia-13-azacyclopentadecane backbone. The secondary amine group provides a reactive site for the introduction of a wide array of functional pendant arms. These appended moieties can be designed to modulate the macrocycle's electronic properties, solubility, and, most importantly, its metal ion selectivity and affinity.

Future work will likely focus on the synthesis of derivatives bearing chromophoric or fluorophoric units. The incorporation of such groups can transform the macrocycle into a highly sensitive and selective optical sensor for specific metal ions. For instance, attaching a naphthalene diimide moiety has been shown to create a receptor for Cu²⁺, exhibiting high selectivity and sensitivity. Further research could explore other signaling units to target a broader range of metal cations.

Another promising direction is the introduction of polymerizable groups, which would allow for the incorporation of the macrocycle into larger polymeric structures. This could lead to the development of new materials with tailored metal-binding capabilities for applications in catalysis or separation science. The synthesis of heteroditopic receptors, by attaching arms capable of hydrogen bonding, could also be explored to enable the simultaneous binding of both a metal cation and an anion.

| Derivatization Strategy | Appended Functional Group | Potential Application |

| Fluorophore Attachment | Quinoline, Naphthalene Diimide | Optical sensing of metal ions (e.g., Zn²⁺, Cd²⁺, Cu²⁺) |

| Polymerizable Groups | Vinyl, Acrylate | Metal-chelating polymers, separation materials |

| Hydrogen-Bonding Moieties | Amides, Ureas | Heteroditopic ion-pair recognition |

| Biomolecule Conjugation | Peptides, Sugars | Targeted drug delivery, biocatalysis |

Development of Advanced Sensing Platforms

Building upon novel derivatization strategies, a significant area of future research will be the development of advanced sensing platforms incorporating this compound and its derivatives. The inherent selectivity of the tetrathia-aza core for soft metal ions makes it an excellent candidate for the recognition component of chemical sensors.

Future investigations will likely move beyond simple solution-based sensing to the fabrication of solid-state sensors. This could involve the immobilization of the macrocycle onto the surfaces of electrodes, optical fibers, or nanoparticles. Such platforms would offer advantages in terms of reusability, portability, and the potential for real-time monitoring. For example, functionalized macrocycles could be grafted onto graphene nanoplatelets to create highly sensitive electrochemical sensors.

Furthermore, the development of "smart" sensors that exhibit a measurable response only in the presence of a specific analyte is a key goal. Research in this area will focus on designing derivatives where the coordination event triggers a significant and easily detectable change in a physical property, such as fluorescence, color, or electrochemical potential. The integration of these macrocyclic sensors into microfluidic devices could also lead to the creation of lab-on-a-chip systems for high-throughput analysis.

Integration into Hybrid Materials and Nanostructures

The incorporation of this compound into hybrid materials and nanostructures represents a burgeoning field of research with immense potential. By combining the molecular recognition capabilities of the macrocycle with the unique properties of materials like metal-organic frameworks (MOFs), polymers, and nanoparticles, novel functional materials can be created.

A promising direction is the use of functionalized this compound derivatives as building blocks for the synthesis of MOFs. The macrocyclic cavities within the MOF structure could provide hierarchical porosity, leading to materials with enhanced gas sorption or separation properties. The integration of the thia-aza macrocycle into the MOF framework could also impart selectivity for the capture of specific metal ions from solution.

The functionalization of nanoparticles with this macrocycle is another exciting avenue. For instance, gold or magnetic nanoparticles coated with a layer of this compound could be used for the targeted removal of heavy metal ions from contaminated water. Similarly, functionalized graphene could serve as a template for the controlled nucleation and self-assembly of metal oxide-graphene nanocomposites with applications in catalysis and energy storage.

| Hybrid Material/Nanostructure | Integration Method | Potential Application |

| Metal-Organic Frameworks (MOFs) | Use as a functionalized organic linker | Gas separation, selective metal ion capture |

| Gold Nanoparticles | Surface functionalization via thiol linkage | Targeted heavy metal removal, sensing |

| Magnetic Nanoparticles | Covalent attachment to surface coating | Environmental remediation, recyclable catalysts |

| Graphene | Covalent functionalization | Electrochemical sensors, nanocomposites |

Deeper Computational Insights into Coordination Dynamics

While experimental studies provide valuable information on the coordination behavior of this compound, deeper computational insights are needed to fully understand the intricacies of its interactions with metal ions. Future research will increasingly rely on theoretical methods, such as Density Functional Theory (DFT), to elucidate the structural, electronic, and thermodynamic aspects of its coordination complexes.

DFT calculations can be employed to predict the preferred coordination geometries and binding energies of the macrocycle with various metal ions. This information is crucial for understanding its selectivity and for the rational design of new derivatives with enhanced affinity for specific targets. For example, computational studies can help to understand the role of the pendant arms in modulating the coordination environment of the metal center.

Furthermore, molecular dynamics simulations can provide insights into the dynamic processes involved in metal ion binding and release. Understanding these kinetics is essential for applications such as ion transport and catalysis. The synergy between computational modeling and experimental validation will be instrumental in accelerating the discovery and optimization of this compound-based systems for specific applications.

Expanded Applications in Green Chemistry and Environmental Remediation

The principles of green chemistry and the growing need for effective environmental remediation technologies provide a fertile ground for future research on this compound. Its ability to selectively bind heavy metal ions makes it a promising candidate for the development of sustainable technologies for pollution control and resource recovery.

Future research in green chemistry could focus on the use of this macrocycle and its derivatives as recyclable catalysts for organic transformations. The macrocycle could encapsulate a catalytically active metal ion, providing a defined and protected coordination environment that can enhance catalytic activity and selectivity. The development of microwave-assisted synthesis methods for these macrocycles also aligns with the principles of green chemistry by reducing reaction times and energy consumption.

In the realm of environmental remediation, a major focus will be on the development of efficient and cost-effective methods for the removal of toxic heavy metal ions such as mercury, cadmium, and lead from industrial wastewater and contaminated natural water sources. This could involve the use of the macrocycle in solvent extraction processes or immobilized on solid supports for use in flow-through filtration systems. The selective binding properties of the macrocycle could also be exploited for the recovery and recycling of precious metals from electronic waste. The use of sulfur-containing compounds in bioremediation processes is another area that could be explored.

Q & A

Q. What are the distinguishing structural features of 1,4,7,10-Tetrathia-13-azacyclopentadecane, and how do they influence its chemical reactivity?

The compound is a 15-membered macrocycle containing four sulfur atoms (tetrathia) and one nitrogen atom (aza) in its ring structure. The sulfur atoms confer softer Lewis basicity compared to oxygen-containing crown ethers, enabling preferential binding to "softer" transition metal ions (e.g., Ag⁺, Cu⁺, Hg²⁺) via thioether coordination. The nitrogen atom introduces additional lone-pair electrons, enabling pH-dependent protonation and hybrid hard/soft binding modes. Computational modeling (e.g., DFT) is recommended to predict selectivity trends .

Q. What standard synthetic routes are used to prepare this compound, and how is purity validated?

Synthesis typically involves cyclization of dithiol or thioether precursors with dihalides under high-dilution conditions to favor macrocycle formation. For example, reaction of 1,2-ethanedithiol with α,ω-dibromoalkanes in the presence of a templating ion (e.g., K⁺) can yield the macrocycle. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is critical, followed by recrystallization. Purity validation requires NMR (¹H/¹³C), mass spectrometry (ESI-MS), and elemental analysis. Trace metal content should be assessed via ICP-MS for coordination studies .

Q. How does solvent polarity affect the stability of metal complexes formed with this tetrathia crown ether?

Polar aprotic solvents (e.g., DMSO, DMF) enhance complex stability by stabilizing charged species through solvation, while nonpolar solvents (e.g., toluene) may destabilize complexes due to poor ion solvation. Stability constants (log K) should be determined via UV-Vis or fluorescence titration in varied solvents. Competitive binding assays with EDTA or other chelators can quantify relative stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data in metal ion selectivity studies involving this macrocycle?

Contradictions often arise from competing factors like pH, counterion effects, or solvent interactions. A systematic approach includes:

Q. What strategies optimize the design of functionalized derivatives for selective heavy metal sensing?

Introducing substituents (e.g., fluorophores, alkyl chains) at the nitrogen or sulfur positions can enhance selectivity. For example:

Q. What advanced techniques characterize host-guest dynamics in sulfur-containing macrocycles?

- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS).

- Single-crystal X-ray diffraction: Resolves coordination geometries and supramolecular packing.

- Pulsed EPR spectroscopy: Probes spin-spin interactions in paramagnetic complexes (e.g., Cu²⁺).

- Time-resolved fluorescence: Measures conformational changes during ion capture .

Q. How do sulfur atoms influence electrochemical properties in energy storage applications?

The redox-active sulfur sites enable electron transfer reactions, making the macrocycle a candidate for lithium-sulfur batteries or electrocatalysts. Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., LiPF₆ in EC/DMC) can identify reduction peaks corresponding to polysulfide intermediates. In-situ Raman spectroscopy tracks sulfur speciation during cycling .

Methodological Considerations

Q. What theoretical frameworks guide research on this compound’s supramolecular interactions?

- Hard-Soft Acid-Base (HSAB) Theory: Predicts preferential binding to soft acids (e.g., Ag⁺) via sulfur donors.

- Molecular Recognition Theory: Explains size-selectivity based on cavity diameter (e.g., 15-membered ring for K⁺).

- Density Functional Theory (DFT): Models electronic structures to rationalize experimental binding trends .

Q. How should researchers address challenges in synthesizing enantiomerically pure derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.